![molecular formula C24H23ClFN5O2 B2411895 9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-93-8](/img/structure/B2411895.png)
9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and ATP .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and various substituents. The purine ring system includes a pyrimidine ring fused to an imidazole ring . The benzyl and chloro-fluorobenzyl groups would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various substituents. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogens might increase its lipophilicity .Applications De Recherche Scientifique
Pharmacological Studies and Clinical Trials The compound (dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione has been investigated for its bronchodilatory and anti-allergic properties. In clinical trials involving adult asthmatic patients, the drug demonstrated effectiveness in blocking exercise-induced reduction in FEV1 and improving asthma disability scores. Dosage optimization studies indicated that the compound was an effective bronchodilator at certain dosages, showing potential for therapeutic use in respiratory conditions like asthma (Cho et al., 1981).
Metabolism and Excretion Studies Investigations on BIIB021, a synthetic HSP90 inhibitor with a structural resemblance to the compound , have provided insights into its metabolism and excretion profiles. In preclinical models, BIIB021 showed promising antitumor activity. Studies in rats and dogs revealed that the drug is extensively metabolized and primarily excreted via feces/bile, highlighting the compound's metabolic pathways and potential for cancer treatment applications (Lin Xu et al., 2013).
Pharmacokinetic Studies Pharmacokinetic studies have been conducted to understand the penetration kinetics of various compounds, including clocortolone trimethylacetic acid, which shares structural similarities with the compound . These studies aim to determine how the compound penetrates and distributes within the body, providing essential data for therapeutic use and drug formulation (K. Kolb et al., 1978).
Neuroprotection Studies Caffeine and A2A Adenosine Receptor Inactivation, a study that explores the neuroprotective effects of caffeine and adenosine receptor subtypes, can serve as a reference for understanding the neurological implications of similar compounds. This research has potential applications in neurodegenerative diseases like Parkinson's disease and provides a basis for understanding the interaction of similar compounds with neural pathways (J. Chen et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-15-11-29(13-16-7-4-3-5-8-16)23-27-21-20(30(23)12-15)22(32)31(24(33)28(21)2)14-17-18(25)9-6-10-19(17)26/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXAPNJPBGAKPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

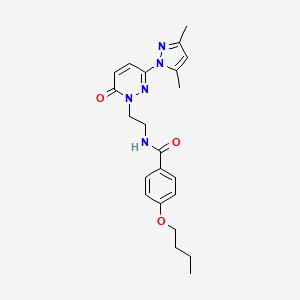
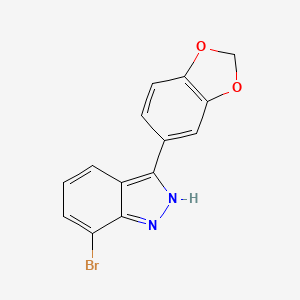

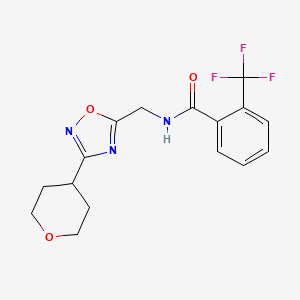
![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)
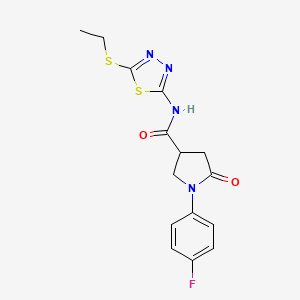


![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)
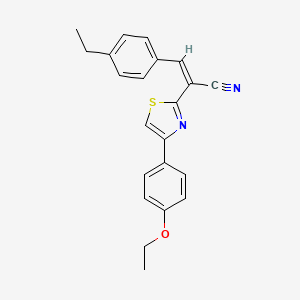

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
methanone](/img/structure/B2411835.png)